molecular formula C21H24N2O9S2 B236041 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate CAS No. 136743-24-3

2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate

Cat. No. B236041
M. Wt: 512.6 g/mol
InChI Key: ZCHRAGIQKGCBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate is a chemical compound with a molecular formula of C22H26N2O9S2. It is a white crystalline powder with a molecular weight of 534.6 g/mol. This compound is synthesized using a specific method and has various scientific research applications.

Mechanism Of Action

The mechanism of action of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate involves the inhibition of enzyme activity. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. This inhibition can be reversible or irreversible, depending on the specific enzyme and inhibitor.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate vary depending on the specific enzyme and inhibitor. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect acid-base balance in the body.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate in lab experiments include its specificity for certain enzymes, its ability to inhibit enzyme activity, and its potential for the development of new drugs. The limitations include the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

For research on 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate include the development of new inhibitors for specific enzymes, the study of the compound's effects on different cell types, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its effectiveness.

Synthesis Methods

The synthesis of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate involves the reaction between 2-(2-aminoethylthio)ethanol and 4-nitrophenyl chloroformate in the presence of a base. The reaction takes place in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography.

Scientific Research Applications

2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate has various scientific research applications. It is commonly used in the study of enzyme inhibitors and their mechanisms of action. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been used in the development of new drugs for the treatment of Alzheimer's disease and cancer.

properties

CAS RN

136743-24-3

Product Name

2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate

Molecular Formula

C21H24N2O9S2

Molecular Weight

512.6 g/mol

IUPAC Name

2-[2-[[2-hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C21H24N2O9S2/c1-30-16-6-2-14(3-7-16)19(25)34-20(26)18(24)22-10-12-33-13-11-31-21(27)32-17-8-4-15(5-9-17)23(28)29/h2-9,19-20,25-26H,10-13H2,1H3,(H,22,24)

InChI Key

ZCHRAGIQKGCBAZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(O)SC(C(=O)NCCSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

COC1=CC=C(C=C1)C(O)SC(C(=O)NCCSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O

synonyms

4-MTASNC
S-(4-methoxybenzyl)thioglycolylaminoethylsulfonylethyl-4-nitrophenyl carbonate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.